molecular formula C12H9FN6OS B3011191 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-84-1

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B3011191
CAS RN: 863459-84-1
M. Wt: 304.3
InChI Key: TVOKINKFPSLWHL-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a triazolopyrimidine ring, and a thioacetamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds, such as triazolopyrimidines, are typically synthesized through multi-step reactions involving several reactive centers .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The geometry optimization of similar compounds is often carried out using computational chemistry software .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Related compounds have been synthesized through a variety of reactions, including one-pot, three-step cascade processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Related compounds have been studied using a variety of techniques, including NMR spectroscopy and X-ray crystallography .

Scientific Research Applications

Medicinal Chemistry

The compound is part of a set of heterocycles obtained through various synthetic routes. These heterocycles have found applications in medicinal chemistry . For instance, they have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .

Fluorescent Probes

These heterocycles have been used as fluorescent probes . This application is particularly useful in biological and chemical research, where they can help visualize or detect other molecules.

Structural Units of Polymers

The compound has been incorporated into polymers for use in solar cells . This application is significant in the field of renewable energy.

GABA A Allosteric Modulating Activity

Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity . This could have potential applications in the treatment of neurological disorders.

Inhibitors Design

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors . LSD1 is a target for cancer therapy, and the development of new inhibitors could lead to more effective treatments.

Anti-proliferation Effect Prediction

The compound has been used in studies to predict the anti-proliferation effect of 1,2,3-TPD . This could help in the screening of efficient and novel drugs in the future.

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound and related compounds. This could include studies of their biological activities, structure-activity relationships, and mechanisms of action .

properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN6OS/c13-7-1-3-8(4-2-7)19-11-10(17-18-19)12(16-6-15-11)21-5-9(14)20/h1-4,6H,5H2,(H2,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOKINKFPSLWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=NC=N3)SCC(=O)N)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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